REACTION_SMILES
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[CH2:1]([CH2:2][CH3:3])[c:4]1[c:5](=[O:11])[nH:6][cH:7][n:8][c:9]1[CH3:10].[P:12]([Cl:13])([Cl:14])([Cl:15])=[O:16]>>[CH2:1]([CH2:2][CH3:3])[c:4]1[c:5]([Cl:14])[n:6][cH:7][n:8][c:9]1[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1c(C)nc[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCCc1c(C)ncnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |